molecular formula C21H21NO5 B2935532 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxolane-3-carboxylic acid CAS No. 1695959-63-7

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxolane-3-carboxylic acid

Cat. No.: B2935532
CAS No.: 1695959-63-7
M. Wt: 367.401
InChI Key: AURQPGDIHILZJC-UHFFFAOYSA-N
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Description

This compound is an alanine derivative . It is a solid substance with a white to light yellow color .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 353.37 . It is a solid substance with a white to light yellow color . The storage temperature is room temperature .

Scientific Research Applications

Molecular Structure and Interactions

Research on compounds structurally related to 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxolane-3-carboxylic acid has highlighted their unique molecular interactions. For instance, studies on 9-Oxo-9H-fluorene-1-carboxylic acid reveal its planar conformation and internal hydrogen bonding, which could provide insights into the behavior of similar compounds in biological systems and nanotechnological applications (Coté, Lalancette, & Thompson, 1996).

Applications in Nanotechnology

One fascinating application of compounds related to this compound is in the field of nanotechnology. N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes, showcasing the potential of these compounds in creating homogeneous aqueous nanotube dispersions, which are critical for various technological applications (Cousins et al., 2009).

Synthetic Chemistry and Peptide Research

In synthetic chemistry, particularly in peptide synthesis, the protection of amino acids using the fluorenyl-9-methoxycarbonyl group is a well-established technique. This approach facilitates the synthesis of complex peptides by protecting reactive groups during the synthesis process, highlighting the versatility and importance of these compounds in advancing biochemical research (Gregar & Gervay-Hague, 2004).

Anti-inflammatory Research

Interestingly, certain N-(fluorenyl-9-methoxycarbonyl) amino acids exhibit a broad spectrum of anti-inflammatory activity. This discovery opens up potential therapeutic applications for these compounds in treating inflammatory diseases, showcasing their biomedicinal relevance beyond their chemical and physical properties (Burch et al., 1991).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-22(21(19(23)24)10-11-26-13-21)20(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURQPGDIHILZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCOC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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